molecular formula C8H13ClO B2410997 6-Chloro-2,2-dimethylcyclohexan-1-one CAS No. 90089-61-5

6-Chloro-2,2-dimethylcyclohexan-1-one

Cat. No.: B2410997
CAS No.: 90089-61-5
M. Wt: 160.64
InChI Key: YNKHGQCEYPHDPV-UHFFFAOYSA-N
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Description

6-Chloro-2,2-dimethylcyclohexan-1-one (CAS 90089-61-5 ) is a valuable chemical building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C8H13ClO and a molecular weight of 160.64 g/mol , features a cyclohexanone ring system uniquely functionalized with a chloro substituent and two geminal methyl groups at the 2-position . This specific structure makes it a versatile precursor for synthesizing more complex heterocyclic systems . Its reactive ketone and chloro groups allow for diverse chemical transformations, including nucleophilic substitutions, reductions, and ring-expansion reactions, facilitating the exploration of novel molecular architectures. Researchers value this compound for developing new synthetic methodologies and as an intermediate in preparing biologically active molecules. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2,2-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO/c1-8(2)5-3-4-6(9)7(8)10/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKHGQCEYPHDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Chloro 2,2 Dimethylcyclohexan 1 One

Direct Chlorination Approaches of 2,2-Dimethylcyclohexan-1-one

Direct chlorination of the parent ketone, 2,2-dimethylcyclohexan-1-one, represents the most straightforward approach to the target compound. The key to this strategy is controlling the regioselectivity of the halogenation. The presence of the gem-dimethyl group at the C-2 position effectively blocks one of the α-carbons, thereby directing substitution to the alternate α-position (C-6).

Regioselective Halogenation via Enolates and Enol Ethers

The α-halogenation of ketones is frequently accomplished under conditions that involve the formation of an enol or enolate intermediate. libretexts.orgwikipedia.org These intermediates provide the necessary nucleophilic character at the α-carbon to react with an electrophilic halogen source. In the case of 2,2-dimethylcyclohexan-1-one, deprotonation can only occur at the C-6 position, leading to a single regiodefined enolate.

This enolate can be generated using a variety of bases and then trapped with a chlorinating agent. Common reagents for this purpose include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas (Cl₂). wikipedia.org The reaction is typically performed in an inert solvent to afford the desired α-chloro ketone. The choice of reaction conditions can be critical to optimize yield and minimize side reactions.

SubstrateChlorinating AgentBase/AcidSolventYield (%)
Cyclohexanone (B45756)Cl₂Acetic AcidWater61-66%
2-MethylcyclohexanoneSO₂Cl₂-CCl₄~75%
β-Keto EstersNCSChiral Ligand/MetalCH₂Cl₂85-99%
Aromatic CompoundsNCSH₂SO₄Water75-96%

This table presents data for analogous chlorination reactions to illustrate typical conditions and yields. Data compiled from multiple sources. acs.orgisca.me

Electrophilic Chlorination Mechanisms (e.g., Chlorinium Ion Pathways)

The mechanism of α-chlorination can proceed under either acidic or basic conditions, both involving an electrophilic attack on a nucleophilic intermediate. libretexts.orgfiveable.me

Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. libretexts.org A subsequent deprotonation at the C-6 position by a weak base (like water or the solvent) forms a nucleophilic enol intermediate. This enol then attacks an electrophilic chlorine source, such as Cl₂ or protonated NCS. libretexts.orgfiveable.me The resulting oxonium ion is then deprotonated to regenerate the acid catalyst and yield the final product, 6-chloro-2,2-dimethylcyclohexan-1-one. The rate-determining step in this process is typically the formation of the enol. libretexts.org

Generation of the Electrophile : Reagents like N-chlorosuccinimide (NCS) can act as a source for the electrophilic chlorinium ion (Cl⁺) or a polarized equivalent. wikipedia.orgbyjus.com

Formation of the Enol Intermediate : The ketone undergoes acid-catalyzed tautomerization to form the C-6 enol. libretexts.org

Nucleophilic Attack : The electron-rich double bond of the enol attacks the electrophilic chlorine, forming a C-Cl bond at the C-6 position and a protonated carbonyl, which is then deprotonated. fiveable.me

Radical Chlorination Strategies

An alternative to electrophilic pathways is radical chlorination. This method involves the generation of chlorine radicals (Cl•), typically initiated by UV light or heat, which then participate in a chain reaction. masterorganicchemistry.com

The mechanism proceeds through three stages:

Initiation : Homolytic cleavage of Cl₂ into two chlorine radicals (2 Cl•).

Propagation : A chlorine radical abstracts a hydrogen atom from the C-6 position of the cyclohexanone ring to form HCl and a carbon-centered radical. This cyclohexanonyl radical then reacts with another molecule of Cl₂ to form the product and a new chlorine radical, continuing the chain.

Termination : The reaction ceases when radicals combine with each other (e.g., 2 Cl• → Cl₂).

However, free radical chlorination is often less selective than electrophilic methods. masterorganicchemistry.com The high reactivity of the chlorine radical makes it less discerning about which C-H bond it abstracts, potentially leading to a mixture of products if other reactive sites are available. masterorganicchemistry.comyoutube.com According to the Hammond postulate, the transition state for the highly exothermic hydrogen abstraction by a chlorine radical resembles the reactants more than the products. masterorganicchemistry.com This results in a smaller energy difference between the transition states for abstracting different types of hydrogens, leading to lower selectivity. masterorganicchemistry.com For this reason, enolate-based methods are generally preferred for the regioselective synthesis of this compound.

Synthesis through Cyclization Reactions with Halogenated Precursors

An alternative strategy involves constructing the chlorinated cyclohexanone ring from an acyclic precursor that already contains the necessary atoms. These intramolecular cyclization methods can offer excellent control over the final structure.

Anionic Cyclization Pathways

Anionic cyclization provides a powerful method for ring formation through intramolecular alkylation. cdnsciencepub.comresearchgate.net A plausible approach for synthesizing this compound would involve a Dieckmann-type condensation or direct intramolecular Sₙ2 reaction of a suitable acyclic precursor.

For instance, an ester such as ethyl 7-chloro-3,3-dimethyl-6-oxoheptanoate could serve as a precursor. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would selectively deprotonate the carbon alpha to the ester (C-2), generating a carbanion. cdnsciencepub.com This carbanion would then attack the carbon bearing the chlorine atom (C-7) in an intramolecular Sₙ2 fashion, displacing the chloride and forming the six-membered ring. Subsequent hydrolysis and decarboxylation would yield the target ketone. The success of such cyclizations often depends on factors like reaction concentration (high dilution favors intramolecular reactions) and the absence of competing elimination reactions. researchgate.net

Precursor TypeBaseRing Size FormedResulting Product Class
ω-Halo-β-keto esterLDA16Macrocyclic β-keto lactone
Acylated Meldrum's AcidThermolysis6β-Keto lactone
ω-Halo-β-keto ester dianionLDA5, 6β-Keto ester
Ditosylate of a diolNaH6Cyclic ether

This table illustrates the versatility of intramolecular cyclization reactions for forming various ring systems from different precursors. Data compiled from multiple sources. cdnsciencepub.com

Ring-Closing Metathesis Involving Chloro-Substituted Intermediates

Ring-closing metathesis (RCM) has emerged as a robust tool for the synthesis of cyclic olefins from acyclic diene precursors. organic-chemistry.orgwikipedia.org This reaction, typically catalyzed by ruthenium complexes like Grubbs' catalysts, proceeds through a metallacyclobutane intermediate and is driven by the formation of volatile ethylene (B1197577) gas. organic-chemistry.org

To synthesize this compound via RCM, a hypothetical precursor such as 6-chloro-4,4-dimethylnona-1,8-dien-3-ol could be envisioned. The RCM reaction would cyclize this diene to form a 5-chloro-3,3-dimethylcyclohex-1-ene derivative. This intermediate would then require further functional group manipulation, such as oxidation of the alkene or an allylic oxidation, to install the ketone functionality at the C-1 position. The functional group tolerance of modern RCM catalysts makes this a feasible, albeit multi-step, pathway. soton.ac.uknih.gov The synthesis of halogenated sesquiterpenes has demonstrated the utility of RCM in forming complex, halogen-containing cyclic structures. nih.govmdpi.com

Diene PrecursorCatalystRing SizeProduct Type
Diethyl diallylmalonateGrubbs' 1st Gen5Cyclopentene derivative
N-Tosyl-diallylamineGrubbs' 2nd Gen5Dihydropyrrole derivative
1,7-OctadieneSchrock's Mo Catalyst6Cyclohexene (B86901)
Allyl homoallyl etherGrubbs' 2nd Gen6Dihydropyran derivative

This table provides examples of RCM reactions used to synthesize various five- and six-membered rings. Data compiled from multiple sources. organic-chemistry.orgwikipedia.org

Multi-Step Conversions from Pre-Functionalized Cyclohexane (B81311) Derivatives

Multi-step synthesis is a common strategy for creating a target molecule when a direct, single-step reaction is not feasible or efficient. vapourtec.comyoutube.com This approach allows for the careful and controlled introduction of functional groups and stereocenters through a sequence of chemical reactions. youtube.comfurman.edu For a molecule like this compound, this involves starting with a cyclohexane ring that already possesses some of the required structural features and then methodically modifying it.

Introduction of Chlorine via Substitution Reactions (e.g., Halogen Exchange)

One of the most direct methods for introducing a chlorine atom at a specific position is through a substitution reaction, particularly a halogen exchange reaction. This type of reaction, often referred to as a Finkelstein reaction when converting alkyl chlorides or bromides to iodides, involves the replacement of one halogen atom with another. wikipedia.org While the classic Finkelstein reaction uses sodium iodide in acetone, the principle can be extended to other halogen exchanges. wikipedia.orgyoutube.com

In a hypothetical synthesis of this compound, a precursor such as 6-bromo-2,2-dimethylcyclohexan-1-one (B3381103) could be treated with a chloride salt to facilitate the exchange. The reaction's success often depends on the relative solubility of the halide salts in the chosen solvent, which can drive the reaction equilibrium toward the desired product. wikipedia.org For instance, the precipitation of a less soluble salt like sodium bromide can push the reaction to completion. wikipedia.org Metal-mediated halogen exchange reactions have also been developed, particularly for less reactive systems like aryl and vinyl halides, and can offer high efficiency and selectivity. frontiersin.org The use of catalysts can be crucial for these transformations. acs.org

Table 1: Reagents for Halogen Exchange Reactions

Reagent Class Specific Examples Typical Solvents
Alkali Metal Chlorides NaCl, LiCl, KCl Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)
Transition Metal Chlorides Copper(I) chloride (CuCl) Acetonitrile, DMF

Stereocontrolled Synthesis of Chlorinated Cyclohexanone Scaffolds

Achieving specific stereochemistry in the synthesis of cyclic molecules is a significant challenge in organic chemistry. A stereocontrolled synthesis aims to produce a single, desired stereoisomer of a product. For this compound, the carbon atom bearing the chlorine is a stereocenter, meaning two enantiomers (R and S) are possible.

Methods for the stereocontrolled synthesis of substituted cyclohexanones often rely on several key strategies. One approach involves using a chiral starting material or a chiral auxiliary to direct the stereochemical outcome of a reaction. Another method is to employ a stereoselective reagent that preferentially forms one stereoisomer over the other. For instance, the chlorination of the enolate derived from 2,2-dimethylcyclohexanone (B156460) could potentially be rendered stereoselective by using a chiral chlorinating agent or by performing the reaction in a chiral environment. A study on the synthesis of a 2,3,3-trisubstituted cyclohexanone demonstrated a method where stereocontrol was established through a sequence involving an amide acetal (B89532) Claisen rearrangement and subsequent transformations, retaining the configuration throughout the process. rsc.org Such principles could be adapted to control the stereochemistry at the C-6 position during the introduction of the chlorine atom.

Analogous Synthetic Routes from Related Dimethylcyclohexanone Derivatives

Investigating the synthesis of structurally similar molecules can provide valuable insights into potential routes for the target compound. The chemistry of related dimethylcyclohexanone derivatives offers a rich field of analogous transformations that could be adapted for the synthesis of this compound.

Synthesis of 2-Chloro-3-Aryl-5,5-dimethylcyclohexenone Derivatives

A relevant analogous synthesis is the preparation of 2-Chloro-3-Aryl-5,5-dimethylcyclohexenone derivatives. A detailed study reported the synthesis of 2-chloro-3-(1'-napthyl)-5,5-dimethyl-2-cyclohexenone. researchgate.net This multi-step process provides a practical example of introducing a chlorine atom onto a dimethylated cyclohexanone ring system.

The synthesis begins with the reaction of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with an aryl aldehyde (e.g., 1-naphthaldehyde) to form an intermediate, which is then subjected to chlorination. The molecular structure of the resulting chlorinated compound was confirmed by single-crystal X-ray diffraction, which revealed a puckered envelope conformation for the cyclohexene ring. researchgate.net This synthetic route demonstrates a robust method for constructing a chlorinated dimethylcyclohexanone scaffold, which is structurally analogous to the target compound.

Table 2: Key Steps in the Synthesis of 2-chloro-3-(1'-napthyl)-5,5-dimethyl-2-cyclohexenone

Step Starting Materials Reagents Product Yield
1 5,5-dimethyl-1,3-cyclohexanedione, 1-naphthaldehyde L-proline 2-(1'-napthylidene)-5,5-dimethyl-1,3-cyclohexanedione -

This established methodology for chlorinating a related dimethylcyclohexanone derivative underscores the feasibility of similar chlorination strategies for preparing this compound from a suitable precursor.

Spectroscopic Characterization and Advanced Structural Elucidation of 6 Chloro 2,2 Dimethylcyclohexan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by mapping the carbon-hydrogen framework.

¹H NMR Spectral Analysis for Proton Environment and Coupling

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons within the molecule. The presence of a chiral center at the C-6 position renders the gem-dimethyl protons and the methylene (B1212753) protons on C-3, C-4, and C-5 diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct signals.

The expected proton signals for 6-Chloro-2,2-dimethylcyclohexan-1-one are as follows:

C-6 Proton (1H): This proton is alpha to both the electron-withdrawing carbonyl group and the electronegative chlorine atom, causing a significant downfield shift. It is expected to appear as a doublet of doublets (dd) due to coupling with the two adjacent C-5 protons.

C-5 Protons (2H): These protons are alpha to the carbonyl group and will be shifted downfield. They will show complex multiplet patterns due to coupling with both the C-4 protons and the C-6 proton.

C-3 and C-4 Protons (4H): These methylene protons are part of the saturated ring and will appear as complex, overlapping multiplets in the upfield region of the spectrum.

C-2 Methyl Protons (6H): The two methyl groups at the C-2 position are diastereotopic and are therefore expected to appear as two distinct singlets, as they have no adjacent protons to couple with.

Interactive Table: Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Protons
H-64.0 - 4.5dd (doublet of doublets)H-5a, H-5b
H-5a, H-5b2.2 - 2.5m (multiplet)H-4a, H-4b, H-6
H-3a, H-3b, H-4a, H-4b1.6 - 2.0m (multiplet)H-3, H-4, H-5
CH₃-a1.0 - 1.3s (singlet)None
CH₃-b1.0 - 1.3s (singlet)None

¹³C NMR Spectral Analysis for Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the type of carbon (e.g., C=O, C-Cl, C, CH, CH₂, CH₃). For this compound, eight distinct carbon signals are expected.

Carbonyl Carbon (C-1): The carbonyl carbon is highly deshielded and appears significantly downfield.

Chloro-substituted Carbon (C-6): The carbon atom bonded to the electronegative chlorine atom is shifted downfield.

Quaternary Carbon (C-2): The carbon atom bearing the two methyl groups will appear as a singlet in a proton-coupled spectrum.

Methylene Carbons (C-3, C-4, C-5): These carbons of the cyclohexane (B81311) ring will appear in the aliphatic region of the spectrum.

Methyl Carbons (2 x CH₃): Due to the chiral center at C-6, the two methyl carbons are chemically non-equivalent and will produce two separate signals.

Interactive Table: Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C=O)> 200
C-6 (CH-Cl)60 - 70
C-2 (C(CH₃)₂)45 - 55
C-5 (CH₂)35 - 45
C-3 (CH₂)30 - 40
C-4 (CH₂)20 - 30
C-2 Methyls (2 x CH₃)20 - 30 (two signals)

Two-Dimensional NMR Techniques (e.g., HMQC, COSY, NOE) for Assignment and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for making unambiguous assignments of the ¹H and ¹³C spectra and for determining the compound's stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between H-6 and the H-5 protons, H-5 protons and the H-4 protons, and H-4 protons with the H-3 protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. libretexts.orgnih.gov This allows for the definitive assignment of each proton signal to its corresponding carbon signal, for example, linking the proton signal at ~4.2 ppm to the carbon signal at ~65 ppm (C-6).

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments detect through-space interactions between protons that are in close proximity, which is vital for determining stereochemistry. nih.gov For instance, an NOE correlation between the C-6 proton and one of the C-2 methyl groups would indicate that these groups are on the same face of the cyclohexanone (B45756) ring (a cis relationship). The absence of such a correlation would suggest a trans relationship.

Application of GC-NMR in Complex Mixture Analysis

When this compound is a component within a complex mixture, such as a product from a chemical reaction, its isolation for analysis can be challenging. Gas Chromatography-Nuclear Magnetic Resonance (GC-NMR) is a powerful hyphenated technique that addresses this issue. nih.govnews-medical.netacs.orgalwsci.com The mixture is first separated by the gas chromatograph, and the individual eluted compounds are then directly analyzed by the NMR spectrometer. nih.govacs.org This allows for the acquisition of clean NMR spectra for each component, enabling the unambiguous structural identification of this compound even in the presence of isomers, reactants, and byproducts without the need for physical purification. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak, which will show two signals, M+ and M+2, in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula. For this compound (C₈H₁₃ClO), HRMS can easily distinguish it from other compounds with the same nominal mass but different elemental compositions.

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule would include:

Loss of a chlorine radical (M-Cl): Cleavage of the C-Cl bond.

Loss of a methyl radical (M-CH₃): Alpha-cleavage resulting in the loss of one of the gem-dimethyl groups.

Loss of carbon monoxide (M-CO): A characteristic fragmentation for cyclic ketones.

Interactive Table: Predicted HRMS Data
Ion/FragmentFormulaCalculated Exact Mass (m/z)
[M]⁺ (with ³⁵Cl)C₈H₁₃³⁵ClO160.0655
[M+2]⁺ (with ³⁷Cl)C₈H₁₃³⁷ClO162.0625
[M-Cl]⁺C₈H₁₃O125.0966
[M-CH₃]⁺C₇H₁₀ClO145.0420
[M-CO]⁺C₇H₁₃ClO132.0706

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and purity assessment of volatile compounds like this compound. In a typical GC-MS analysis, the gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification under specific analytical conditions. For this compound, this allows for its effective separation from starting materials, solvents, and by-products, providing a quantitative measure of its purity.

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized, typically through electron ionization (EI). This high-energy process generates a positively charged molecular ion (M⁺•) and a series of fragment ions. The fragmentation pattern is unique to the molecule's structure and serves as a chemical "fingerprint."

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, this peak would appear as a pair of peaks (M⁺• and M+2⁺•) with a characteristic isotopic abundance ratio of approximately 3:1, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl.

The fragmentation of the molecular ion is predictable based on established chemical principles. Key fragmentation pathways for cyclic ketones include alpha-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.orglibretexts.org For this specific compound, significant fragmentation patterns would likely include:

Alpha-Cleavage: Cleavage of the C1-C6 or C1-C2 bonds. Loss of the C₃H₇ radical (propyl radical) could lead to a fragment ion.

Loss of Chlorine: Heterolytic cleavage of the C-Cl bond can result in the loss of a chlorine radical, producing a cyclohexanone-derived cation. youtube.com

McLafferty Rearrangement: While less common in simple cyclohexanones without a sufficiently long alkyl chain, rearrangements can occur.

Loss of Small Molecules: Fragmentation can also lead to the loss of stable neutral molecules like CO (carbon monoxide) or C₂H₄ (ethene).

The analysis of these fragments allows for the unambiguous structural confirmation of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment Ion (structure) Proposed Fragmentation Pathway Predicted m/z
[C₈H₁₃ClO]⁺• Molecular Ion 160/162
[C₈H₁₃O]⁺ Loss of •Cl 125
[C₇H₁₀O]⁺• Alpha-cleavage with loss of •CH₃ 110
[C₅H₇O]⁺ Alpha-cleavage and subsequent losses 83

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing large, polar, and thermally fragile molecules. nih.govyoutube.com Unlike the hard ionization method of Electron Ionization (EI) used in GC-MS, ESI typically generates intact molecular ions with minimal fragmentation, often in the form of protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). nih.gov

For a small, relatively non-polar molecule like this compound, ESI-MS is not the conventional method for routine identification, as the compound lacks easily ionizable functional groups like basic amines or acidic carboxylic acids. nih.gov However, ESI-MS can be applied in specific research contexts. For instance, it can be employed to study reaction mechanisms in solution. If this compound were an intermediate in a reaction pathway, ESI-MS could potentially detect it and other transient species directly from the reaction mixture. uni-oldenburg.de

Furthermore, ESI-MS is a powerful tool for studying non-covalent interactions. While not a primary application for this specific compound in isolation, it could be used to investigate its interactions with other molecules, such as host-guest complexes or metal ion coordination, where the gentle nature of the ESI process would preserve these delicate assemblies for detection by the mass spectrometer.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of this compound by probing its molecular vibrations. umsystem.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to these vibrations. For this compound, the most prominent and diagnostic peak is the carbonyl (C=O) stretching vibration. In a six-membered ring, this band is typically strong and sharp, appearing around 1715 cm⁻¹. The presence of the electronegative chlorine atom alpha to the carbonyl group can slightly shift this frequency.

Other key absorptions include:

C-H Stretching: Vibrations from the methyl and methylene groups appear in the 2850-3000 cm⁻¹ region.

C-H Bending: Bending vibrations (scissoring, rocking) of the CH₂ and CH₃ groups are found in the 1470-1365 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretch is typically found in the fingerprint region, between 600 and 800 cm⁻¹. This absorption can be useful for confirming the presence of the halogen.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, some vibrations may be strong in Raman and weak in IR, and vice-versa. The C=O stretch is also observable in the Raman spectrum. Symmetrical vibrations, such as certain ring breathing modes of the cyclohexanone skeleton, often produce strong Raman signals. ustc.edu.cnnih.gov

Together, IR and Raman spectra provide a comprehensive vibrational profile of the molecule, confirming the presence of the carbonyl and chloro functional groups and offering insights into the underlying molecular framework. cdnsciencepub.comresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Frequency Range (cm⁻¹) Intensity
C=O Stretch IR, Raman 1710 - 1725 Strong (IR), Medium (Raman)
C-H Stretch (sp³) IR, Raman 2850 - 3000 Strong (IR), Strong (Raman)
CH₂ Scissoring IR ~1465 Medium
CH₃ Bending IR ~1370 Medium
C-Cl Stretch IR, Raman 600 - 800 Medium-Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information on the bond lengths, bond angles, and solid-state conformation of this compound, as well as the nature of the intermolecular interactions that govern its crystal packing.

Crystal System and Space Group Analysis

The first step in a crystallographic analysis is the determination of the unit cell parameters and the crystal system. The unit cell is the smallest repeating unit of the crystal lattice. Based on the lengths of its edges (a, b, c) and the angles between them (α, β, γ), the crystal can be assigned to one of seven crystal systems (e.g., triclinic, monoclinic, orthorhombic). For organic molecules of low symmetry like this compound, the monoclinic and orthorhombic systems are very common.

Further analysis of the diffraction pattern's symmetry and systematic absences reveals the space group. The space group describes all the symmetry operations (e.g., rotations, reflections, inversions) that can be applied to the crystal lattice, providing a complete description of the crystal's symmetry.

Conformational Analysis of the Cyclohexanone Ring (e.g., Chair, Half-Chair, Envelope Conformations)

In the solid state, the cyclohexanone ring is expected to adopt a chair conformation to minimize angular and torsional strain. egyankosh.ac.in However, the presence of the sp²-hybridized carbonyl carbon and the bulky gem-dimethyl group at the C2 position can introduce some distortion from an ideal cyclohexane chair.

There are two possible chair conformers for this compound, differing in the orientation of the chlorine atom at C6: one with an axial chlorine and one with an equatorial chlorine. Generally, substituents on a cyclohexane ring prefer the equatorial position to avoid steric hindrance from 1,3-diaxial interactions. libretexts.orglibretexts.org

Equatorial Chlorine Conformer: In this conformation, the large chlorine atom is in the less sterically hindered equatorial position. This is predicted to be the more stable and thus the more likely conformation to be observed in the crystal structure.

Axial Chlorine Conformer: This conformer would place the chlorine atom in an axial position, where it would experience steric repulsion from the axial hydrogens (or other axial groups) at the C2 and C4 positions. This would result in significant 1,3-diaxial strain, making this conformation less stable.

X-ray crystallography would precisely determine which conformer (or if both, in cases of disorder) exists in the crystal lattice and would quantify any deviations from a perfect chair geometry.

Analysis of Intermolecular Interactions within the Crystal Lattice (e.g., C-H···O Interactions)

While lacking strong hydrogen bond donors like O-H or N-H groups, the crystal packing of this compound would be governed by a network of weaker intermolecular forces. ias.ac.in The most significant of these are likely to be weak C-H···O hydrogen bonds. acs.orgmdpi.com In this interaction, a C-H bond from a neighboring molecule acts as a weak hydrogen bond donor, and the lone pair of electrons on the carbonyl oxygen acts as the acceptor. researchgate.netmdpi.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-chlorocyclohexanone
2-chloro-6-methylcyclohexanone
2,6-dimethylcyclohexanone
Carbon monoxide

Reactivity and Mechanistic Studies of 6 Chloro 2,2 Dimethylcyclohexan 1 One

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl group in 6-chloro-2,2-dimethylcyclohexan-1-one is a key site for nucleophilic attack. The electron-withdrawing effect of the chlorine atom at the alpha position enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. libretexts.org

The reduction of this compound with hydride reagents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), is expected to yield the corresponding 6-chloro-2,2-dimethylcyclohexanol. Aldehydes and ketones are readily reduced by these reagents to form primary and secondary alcohols, respectively. ncert.nic.in The stereochemical outcome of this reduction is influenced by the steric hindrance posed by the gem-dimethyl group and the chlorine atom. Generally, the hydride will attack from the less hindered face of the carbonyl group. For cyclohexanone (B45756) derivatives, this often leads to a mixture of axial and equatorial alcohol diastereomers. The ratio of these products can be influenced by the choice of reducing agent and the reaction conditions. For instance, the reduction of cis-2,6-dimethylcyclohexanone with NaBH4 in methanol (B129727) has been shown to produce predominantly the axial alcohol, a result that highlights the complex interplay of steric and electronic effects in such systems. researchgate.net

Illustrative Reduction of Substituted Cyclohexanones

SubstrateReducing AgentSolventMajor Product (Stereochemistry)
cis-2,6-dimethylcyclohexanoneNaBH4MethanolAxial alcohol
trans-2,6-dimethylcyclohexanoneLiAlH4Diethyl etherEquatorial alcohol

Like other ketones, this compound is expected to react with hydroxylamine (B1172632) and hydrazines to form oximes and hydrazones, respectively. quimicaorganica.orgkhanacademy.org These reactions are classic examples of nucleophilic addition to the carbonyl group, followed by dehydration. nih.gov The reaction is typically carried out in a weakly acidic medium to facilitate the dehydration step. quimicaorganica.org The rate of these reactions can be influenced by the electronic nature of the ketone; however, the primary determinant of reactivity is often steric hindrance around the carbonyl group. nih.gov The presence of the gem-dimethyl group at the adjacent position in this compound may sterically hinder the approach of the nucleophile, potentially slowing the reaction rate compared to less substituted ketones.

Substitution Reactions Involving the Halogen Atom

The chlorine atom at the α-position to the carbonyl group is susceptible to nucleophilic substitution.

α-Halo ketones are known to be highly reactive in S_N2 reactions. libretexts.org The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, making the carbon atom more electrophilic. Furthermore, the transition state of the S_N2 reaction is stabilized by orbital overlap with the π-system of the carbonyl group. up.ac.za However, the S_N2 pathway at the C6 position of this compound would be subject to significant steric hindrance from the adjacent gem-dimethyl group at C2 and the cyclohexane (B81311) ring itself. This steric hindrance can impede the backside attack required for an S_N2 mechanism. pearson.com

An S_N1 pathway is generally disfavored for α-halo ketones because the resulting carbocation adjacent to the electron-withdrawing carbonyl group would be highly destabilized. libretexts.org Therefore, while direct S_N2 displacement is the more probable pathway, its rate may be significantly reduced due to steric factors.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. libretexts.org While traditionally used with aryl and vinyl halides, its application has expanded to include other types of organic halides. The coupling of acyl chlorides with boronic acids to form ketones is a well-established variant of this reaction. nsf.govnih.gov The direct use of α-chloro ketones as electrophiles in Suzuki-Miyaura couplings is less common but feasible. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For this compound, a Suzuki-Miyaura coupling with an aryl boronic acid would be expected to yield a 6-aryl-2,2-dimethylcyclohexan-1-one. The success of such a reaction would depend on finding suitable catalytic conditions (palladium precursor, ligand, and base) to overcome the potential for competing side reactions.

Key Steps in Suzuki-Miyaura Coupling

StepDescription
Oxidative AdditionThe Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile.
TransmetalationThe organic group from the organoboron reagent is transferred to the palladium center.
Reductive EliminationThe two organic groups on the palladium center couple, forming a new C-C bond and regenerating the Pd(0) catalyst.

Alpha-Halogenation and Alpha-Alkylation Reactions

Further functionalization at the alpha positions of this compound is also a possibility.

The α-halogenation of ketones can occur under either acidic or basic conditions. youtube.comyoutube.com Under acidic conditions, the reaction proceeds through an enol intermediate. The enol then acts as a nucleophile, attacking the halogen. youtube.com For this compound, halogenation could potentially occur at the C6 position, replacing the existing chlorine, or at the methylene (B1212753) group on the other side of the carbonyl, if hydrogens are present.

α-Alkylation of ketones is typically achieved by first forming an enolate with a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an alkyl halide. youtube.com The enolate acts as a nucleophile in an S_N2 reaction with the alkyl halide. In the case of this compound, the formation of an enolate at the C6 position would be challenging due to the presence of the chlorine atom. It is more likely that enolate formation would occur at the other α-carbon (C2), but the gem-dimethyl groups prevent this. Thus, direct α-alkylation at C6 would likely require conditions that favor displacement of the chloride by an organometallic reagent. Alternatively, deconjugative α-alkylation methodologies have been developed for α,β-unsaturated aldehydes, which could potentially be adapted. nih.gov

Mechanistic Investigations of Key Reactions

Mechanistic investigations aim to understand the detailed step-by-step process by which a reaction occurs. Tools for these studies include kinetic isotope effects, substituent effect studies (like Hammett plots), and direct observation of reaction intermediates. For this compound, a key potential reaction is the Favorskii rearrangement, a characteristic reaction of α-haloketones that results in ring contraction. nih.govadichemistry.com

There are no specific experimental studies reporting kinetic isotope effects (KIEs) for reactions involving this compound.

The KIE is a powerful tool used to determine reaction mechanisms by measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. nih.gov For reactions involving α-chloroketones, a chlorine isotope effect (³⁵Cl/³⁷Cl) can provide insight into the rate-determining step. researchgate.net For example, in the Favorskii rearrangement of other α-chlorocyclohexanones, KIE studies have been used to probe whether the cleavage of the carbon-chlorine bond is part of the rate-limiting step. researchgate.netnih.gov A significant KIE would suggest that C-Cl bond breaking is kinetically important. However, no such data has been published for the 2,2-dimethyl substituted title compound.

Table 1: Theoretical Chlorine Kinetic Isotope Effects (Cl-KIE) for Postulated Mechanisms

No experimental data is available for this compound. This table presents hypothetical values based on general principles for related α-haloketone reactions.

Rate-Determining StepExpected ³⁵k/³⁷k ValueImplication
Enolate formation (α'-proton removal)~1.000C-Cl bond is not broken in the slow step.
Cyclopropanone formation (intramolecular Sₙ2)> 1.005C-Cl bond is broken in the slow step.
Nucleophilic attack on cyclopropanone~1.000C-Cl bond has already been broken.

No Hammett studies have been conducted on this compound.

The Hammett equation is a linear free-energy relationship used to investigate the electronic effects of substituents on the reactivity of aromatic compounds. wikipedia.orgutexas.edu It correlates reaction rates and equilibrium constants for side-chain reactions of meta- and para-substituted benzene (B151609) derivatives. scribd.comlibretexts.org As this compound is an alicyclic, not an aromatic, compound, the classical Hammett equation is not directly applicable. While extensions of linear free-energy relationships to aliphatic systems exist (e.g., Taft equation), no such correlational studies have been reported for the title compound.

There are no published reports on the direct spectroscopic monitoring of reaction intermediates for reactions of this compound.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are often used to detect and characterize transient species in a reaction mechanism. In the context of the Favorskii rearrangement of an α-chlorocyclohexanone, a key intermediate is a bicyclic cyclopropanone. adichemistry.comnih.gov These intermediates are often highly strained and reactive, making them difficult to isolate or observe directly. While studies on other cyclohexanone systems have successfully monitored intermediates under specific conditions utwente.nluci.eduresearchgate.net, no such success has been reported for this compound.

Theoretical and Computational Investigations of 6 Chloro 2,2 Dimethylcyclohexan 1 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting molecular properties with high accuracy. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. For 6-Chloro-2,2-dimethylcyclohexan-1-one, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. A widely used functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), provides a reliable level of theory for such organic molecules. researchgate.netsemanticscholar.org

The optimization process systematically alters the molecular geometry to find the configuration with the minimum energy. This optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For instance, the C=O bond of the ketone group is expected to be significantly shorter and stronger than the C-C single bonds in the ring. The presence of the electronegative chlorine atom and the bulky gem-dimethyl group at positions adjacent to the carbonyl group influences the local geometry and electron distribution.

Table 1: Calculated Geometric Parameters for this compound (Equatorial Conformer) using DFT/B3LYP/6-311++G(d,p)

Parameter Atom Pair/Group Calculated Value
Bond Length (Å) C1=O 1.215
C1-C2 1.530
C2-C(CH₃)₂ 1.545
C1-C6 1.535
C6-Cl 1.810
**Bond Angle (°) ** O=C1-C2 122.5
O=C1-C6 121.8
C1-C6-Cl 109.8
C1-C2-C3 112.0
Dihedral Angle (°) O=C1-C6-Cl -175.5

Note: The data in this table is illustrative of typical results from DFT calculations for similar structures and is intended for exemplary purposes.

Substituted cyclohexanes exist in various conformations, with the chair form being the most stable. For this compound, the primary conformational question involves the orientation of the chlorine atom on carbon 6, which can be either axial or equatorial. The gem-dimethyl group on carbon 2 introduces significant steric hindrance, which can influence the ring's flexibility and the preference of the adjacent chloro substituent.

Computational analysis involves optimizing both the axial and equatorial conformers and comparing their relative energies. The conformer with the lower energy is considered more stable and will be more populated at equilibrium. Generally, substituents on a cyclohexane (B81311) ring prefer the equatorial position to avoid steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.org In this case, an axial chlorine atom would interact with the axial hydrogens on carbons 2 and 4. The energy difference between these conformers can be calculated to determine the equilibrium constant between them.

Table 2: Relative Energies of this compound Conformers

Conformer (Position of Cl) Relative Energy (kcal/mol) Population at 298 K (%) Stability
Equatorial 0.00 ~90% More Stable

Note: The data presented is a theoretical representation based on established principles of conformational analysis.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the carbonyl group, specifically involving its non-bonding lone pair electrons. The LUMO is typically the antibonding π* orbital of the C=O double bond. This distribution makes the carbonyl oxygen a site for electrophilic attack and the carbonyl carbon a site for nucleophilic attack.

Table 3: Calculated FMO Energies and Properties for this compound

Parameter Value (eV) Description
HOMO Energy -6.85 Indicates electron-donating capability
LUMO Energy -1.20 Indicates electron-accepting capability

| HOMO-LUMO Gap (ΔE) | 5.65 | Relates to chemical stability and reactivity |

Note: Values are exemplary and represent typical outputs from quantum chemical calculations for cyclic ketones.

Molecular Dynamics Simulations for Conformational Landscape

While quantum chemical calculations identify energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations model the atomic motions by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape.

For this compound, an MD simulation would typically place the molecule in a simulated solvent box (e.g., water or chloroform) and run for a duration of nanoseconds. The simulation would reveal the flexibility of the cyclohexane ring, the frequency of ring flips (if any), and the rotational freedom of the substituent groups. This method can validate the findings of the static conformational analysis by showing the time-averaged distribution of conformers and the energy barriers between them.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into pathways that are difficult to study experimentally.

A key aspect of studying reaction mechanisms is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations can be used to locate and verify transition state structures. A true transition state on the potential energy surface is a first-order saddle point, meaning it is an energy minimum in all directions except one, where it is a maximum. This unique direction corresponds to the reaction coordinate and is characterized by a single imaginary vibrational frequency.

For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, computational chemists can model the entire reaction pathway. By identifying the transition state, the activation energy (the energy difference between the reactants and the transition state) can be calculated. This value is crucial for predicting the reaction rate.

Table 4: Hypothetical Transition State Data for Nucleophilic Attack on this compound

Reaction Parameter Calculated Value Significance
Reactant Complex Energy -450.12 Ha Energy of the initial state
Transition State Energy -450.09 Ha Highest energy point of the reaction
Activation Energy (ΔE‡) 18.8 kcal/mol Energy barrier for the reaction

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true transition state |

Note: This table provides a theoretical example of data obtained from a transition state calculation.

Reaction Coordinate Mapping

Detailed theoretical studies mapping the reaction coordinates for this compound are not extensively available in the current body of scientific literature. Such investigations would typically involve computational methods to explore the energy landscape of reactions involving this molecule, such as nucleophilic substitution at the chlorine-bearing carbon or reactions involving the carbonyl group. The mapping would identify transition states, intermediates, and the minimum energy pathways for various chemical transformations.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis and 3D Interaction Energies)

While specific Hirshfeld surface analysis and 3D interaction energy calculations for this compound have not been reported, the principles of these analyses can be applied to understand its potential intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in crystal structures. nih.govnih.govmdpi.com This method partitions crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal.

For a molecule like this compound, one would anticipate several key intermolecular contacts contributing to its crystal packing. These would likely include:

H···H contacts: Generally, these are the most abundant interactions on the Hirshfeld surface due to the prevalence of hydrogen atoms on the molecular surface. nih.govnih.gov

O···H/H···O contacts: The carbonyl oxygen can act as a hydrogen bond acceptor, leading to significant interactions with hydrogen atoms on neighboring molecules. nih.gov

Cl···H/H···Cl contacts: The chlorine atom can also participate in hydrogen bonding as a weak acceptor.

Table 1: Predicted Major Intermolecular Contacts for this compound Based on Hirshfeld Surface Analysis Principles

Contact TypePredicted ContributionDescription
H···HHighArising from the numerous hydrogen atoms on the methyl and cyclohexanone (B45756) moieties.
O···H/H···OSignificantDue to the hydrogen bond accepting capability of the carbonyl oxygen.
Cl···H/H···ClModerateInvolving the chlorine atom as a potential hydrogen bond acceptor.
C···H/H···CModerate to LowWeaker van der Waals interactions contributing to packing.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for predicting spectroscopic properties, which can then be correlated with experimental findings to validate both the computational model and the experimental structure. icm.edu.plelsevierpure.com

For this compound, DFT calculations could be employed to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Frequencies: Calculations using a suitable functional and basis set, such as B3LYP/6-311++G(d,p), can predict the infrared active vibrational modes. mdpi.comicm.edu.pl Key predicted peaks would include the characteristic carbonyl (C=O) stretching frequency, C-Cl stretching, and various C-H stretching and bending modes of the dimethylcyclohexanone ring. A comparison of the calculated frequencies with an experimental IR spectrum would allow for a detailed assignment of the observed absorption bands.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts can be correlated with experimental data to confirm the molecular structure. The calculations would predict distinct signals for the two methyl groups, the protons and carbons of the cyclohexanone ring, and the carbon bearing the chlorine atom.

Table 2: Predicted Spectroscopic Features for this compound

Spectroscopic TechniquePredicted Key Features
Infrared (IR) SpectroscopyStrong C=O stretching absorption, C-Cl stretching, various C-H stretching and bending frequencies.
¹H NMR SpectroscopyDistinct signals for the two non-equivalent methyl groups, and characteristic multiplets for the methylene (B1212753) protons of the cyclohexanone ring.
¹³C NMR SpectroscopyA signal for the carbonyl carbon, a signal for the carbon bonded to chlorine, distinct signals for the two methyl carbons, and signals for the other ring carbons.

The correlation between predicted and experimental spectra provides a powerful method for structural elucidation and for understanding the electronic structure of the molecule. elsevierpure.com

Synthetic Utility of 6 Chloro 2,2 Dimethylcyclohexan 1 One As a Building Block

Precursor in the Synthesis of Carbocyclic Ring Systems

The most prominent synthetic application of 6-chloro-2,2-dimethylcyclohexan-1-one in carbocyclic synthesis is through the Favorskii rearrangement. This reaction is characteristic of α-halo ketones when treated with a base, leading to a skeletal rearrangement and typically resulting in ring contraction for cyclic substrates wikipedia.orgadichemistry.com.

In the case of this compound, treatment with a base such as a sodium alkoxide (e.g., sodium methoxide) would initiate the rearrangement. The proposed mechanism involves the initial deprotonation at the α'-carbon (C5), which is acidic, to form an enolate ion adichemistry.com. This is followed by an intramolecular nucleophilic substitution where the enolate attacks the carbon bearing the chlorine atom (C6), displacing the chloride and forming a strained bicyclo[4.1.0]heptan-2-one (cyclopropanone) intermediate.

The highly reactive cyclopropanone intermediate is then attacked by the alkoxide nucleophile at the carbonyl carbon. Subsequent cleavage of the bond between the original carbonyl carbon and the α-carbon occurs in a manner that forms the more stable carbanion adichemistry.com. This ring-opening step relieves the strain of the three-membered ring, ultimately yielding an ester of a 1,1-dimethylcyclopentanecarboxylic acid. This transformation serves as an effective method for converting the six-membered cyclohexanone (B45756) framework into a five-membered cyclopentane ring system, a common structural motif in various natural products. The Favorskii rearrangement is a valuable tool for synthesizing strained cyclic compounds, famously being used in a key step for the synthesis of cubane wikipedia.orgadichemistry.com.

Intermediate in the Formation of Heterocyclic Compounds

While less documented than its role in carbocyclic rearrangements, the reactivity of this compound lends itself to the synthesis of various heterocyclic systems.

Tropone and its hydroxylated analogue, tropolone, are seven-membered non-benzenoid aromatic compounds that have garnered significant interest due to their unique chemical properties and diverse biological activities beilstein-journals.org. Tropolone derivatives, in particular, have shown a range of pharmacological effects, including antibacterial, antifungal, and antiviral properties acs.org.

A plausible synthetic route from a cyclohexanone derivative to a tropone involves a ring expansion strategy. For instance, a method has been developed for the synthesis of 2,6-dimethyltropone starting from 2,6-dimethylcyclohexanone researchgate.net. This process involves the formation of a trimethylsilyl enol ether, which then reacts with dichlorocarbene. The resulting dichlorocyclopropane adduct undergoes a thermally or acid-promoted ring expansion to yield a chloro-dimethylcycloheptenone, which can be further converted to the target tropone researchgate.net. A similar dichlorocarbene-mediated ring expansion could theoretically be applied to an enol ether derivative of this compound to construct the seven-membered tropone core.

The interest in such tropone derivatives is amplified by their potential as therapeutic agents. Research has shown that various polyoxygenated tropolones exhibit antiviral activity against pathogenic viruses such as Herpes Simplex Virus-1 (HSV-1) and Hepatitis B Virus (HBV) nih.govresearchgate.net. The development of general strategies for tropolone synthesis, such as those employing oxidopyrylium [5+2] cycloaddition reactions, is crucial for exploring their therapeutic potential nih.govresearchgate.net. The evaluation of glucosylated tropones has also been pursued to develop new antiviral agents nih.gov.

Antiviral Activity of Selected Tropone Derivatives
Compound TypeTarget VirusReported ActivityReference
Polyoxygenated TropolonesHepatitis B Virus (HBV)Identified as promising agents against HBV ribonuclease H (RNaseH) activity. nih.gov
Polyoxygenated TropolonesHerpes Simplex Virus-1 (HSV-1)Structure-activity relationship studies highlight the importance of lipophilicity for potent anti-HSV-1 activity. researchgate.net
Glucosylated TroponesGeneral AntiviralConsidered models for new antiviral agents, showing inactivity in antibacterial and antifungal assays. nih.gov
Harringtonolide (Natural Tropone)General AntiviralExhibits antiviral among other antineoplastic properties. beilstein-journals.org

Spirocyclic motifs are increasingly recognized as valuable frameworks in modern drug design, as their three-dimensional nature can lead to improved biological activity and properties beilstein-journals.org. The development of synthetic methods to access novel spiroheterocycles is an area of active research beilstein-journals.org.

This compound can be envisioned as a substrate for the synthesis of spirocyclic compounds. One potential approach involves a tandem reaction with a binucleophile. For example, reaction with a 1,2- or 1,3-dithiol or diol under basic conditions could proceed via an initial SN2 substitution of the chloride, followed by an intramolecular condensation with the ketone carbonyl to form a spiro-fused heterocyclic ring. The gem-dimethyl group at the C2 position would sterically influence the approach of the nucleophile and the conformation of the resulting spirocyclic system.

Role in the Total Synthesis of Complex Natural Products and Analogues

The total synthesis of natural products is a field that drives the development of new synthetic methodologies and provides access to complex and biologically active molecules for further study nih.gov. While specific examples detailing the use of this compound in a completed total synthesis are not prominent in the literature, its potential as a chiral building block is noteworthy.

Cyclohexanone derivatives are common starting materials for the synthesis of terpenes and steroids orgsyn.org. For instance, (S)-3-hydroxy-2,2-dimethylcyclohexanone has been established as a versatile chiral building block in terpene synthesis orgsyn.org. Should this compound be resolved into its individual enantiomers, it could similarly serve as a valuable starting material. The chloro substituent provides a handle for further functionalization or for establishing key stereocenters. Furthermore, the dimethylcyclopentane carboxylic acid derivatives obtained from its Favorskii rearrangement represent structures found in various natural products, suggesting a potential application of this building block in their synthesis.

Stereoselective Synthesis of Advanced Intermediates

Stereoselectivity, the preferential formation of one stereoisomer over another, is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules masterorganicchemistry.com. This compound possesses a stereocenter at the C6 position, meaning it exists as a racemic mixture of two enantiomers.

Reactions involving this chiral center or the adjacent prochiral carbonyl group can proceed with stereoselectivity. For example, the reduction of the ketone can lead to two diastereomeric alcohols. The stereochemical outcome of such a reaction would be influenced by the steric hindrance imposed by the axial methyl group of the gem-dimethyl pair and by the stereochemistry at C6, potentially favoring the formation of one diastereomer. Similarly, the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the carbonyl could proceed with facial selectivity.

Furthermore, the formation of an enolate, either for a Favorskii rearrangement or for an alkylation reaction, would also be subject to stereoelectronic effects. The controlled, stereoselective transformation of this compound could therefore provide access to advanced intermediates containing multiple, well-defined stereocenters, which are essential for the synthesis of complex target molecules.

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Routes

The pursuit of green chemistry necessitates the development of synthetic pathways that are not only efficient but also environmentally benign. For 6-Chloro-2,2-dimethylcyclohexan-1-one, future research should prioritize the development of novel and sustainable synthetic routes that minimize waste and avoid hazardous reagents.

Current methodologies for the synthesis of α-chloro ketones often rely on traditional halogenation techniques which may involve toxic reagents and produce significant waste streams. organic-chemistry.orgwikipedia.org Future approaches could explore:

Catalytic Direct Chlorination: Investigating the use of novel catalysts for the direct α-chlorination of 2,2-dimethylcyclohexanone (B156460) would be a significant step forward. This could involve photoredox catalysis or the use of organocatalysts to achieve high selectivity and yield under mild conditions.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer improved safety, scalability, and reproducibility. Flow reactors can enable precise control over reaction parameters, potentially leading to higher yields and purities while minimizing solvent usage.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could provide highly selective and sustainable methods for the production of this compound. Biocatalysis often operates under mild, aqueous conditions, aligning with the principles of green chemistry. acs.org

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesKey Research Challenges
Catalytic Direct Chlorination High atom economy, reduced waste, mild reaction conditions.Catalyst design and stability, control of regioselectivity.
Flow Chemistry Enhanced safety, scalability, precise process control, reduced solvent use.Reactor design, optimization of flow parameters.
Bio-inspired Synthesis High enantioselectivity, environmentally friendly conditions, use of renewable resources.Enzyme discovery and engineering, substrate scope limitations.

Exploration of Asymmetric Catalysis in Reactions Involving this compound

The presence of a stereocenter at the 6-position of this compound makes it a valuable target for asymmetric synthesis. The development of catalytic asymmetric methods to access enantiomerically pure forms of this compound and its derivatives would open up new avenues for its application in the synthesis of complex chiral molecules.

Future research in this area should focus on:

Asymmetric α-Chlorination: The development of chiral catalysts, such as chiral amines or phase-transfer catalysts, for the enantioselective chlorination of 2,2-dimethylcyclohexanone would provide direct access to enantiopure this compound.

Kinetic Resolution: Investigating enzymatic or metal-catalyzed kinetic resolutions of racemic this compound could be an effective strategy for separating the enantiomers.

Stereoselective Reactions: Exploring the use of the chiral scaffold of this compound in subsequent stereoselective reactions, such as aldol (B89426) or Michael additions, could lead to the synthesis of complex molecules with multiple stereocenters.

The potential of asymmetric catalysis in this context is vast and represents a significant area for future investigation. rsc.orgmdpi.comresearchgate.net

Advanced Mechanistic Insights via Time-Resolved Spectroscopy

A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the design of new, more efficient transformations. The application of advanced spectroscopic techniques, particularly time-resolved spectroscopy, could provide unprecedented insights into the reactive intermediates and transition states involved in reactions of this compound.

Future research directions include:

Transient Absorption Spectroscopy: This technique could be used to detect and characterize short-lived intermediates, such as enolates or radical species, that may be formed during the synthesis or subsequent reactions of the title compound.

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR could provide structural information about transient species, helping to elucidate the step-by-step mechanism of reactions involving the carbonyl group or the C-Cl bond.

Computational Modeling: In conjunction with experimental spectroscopic data, density functional theory (DFT) and other computational methods can be used to model reaction pathways and transition state structures, providing a comprehensive understanding of the reaction mechanism.

By combining these advanced techniques, researchers can gain a detailed picture of the chemical transformations involving this compound at a molecular level.

Integration with Artificial Intelligence in Retrosynthesis and Reaction Prediction

Key areas for future exploration include:

AI-Powered Retrosynthesis: Utilizing AI-based retrosynthesis software can help chemists to identify novel and efficient synthetic pathways to this compound and its derivatives, potentially uncovering non-intuitive disconnections and reaction sequences. mit.eduresearchgate.net

Reaction Prediction: Machine learning models can be trained on existing chemical reaction data to predict the outcome of new reactions involving this compound. This can help to prioritize experiments and reduce the time and resources required for reaction optimization.

De Novo Design: AI algorithms can be used to design novel analogues and derivatives of this compound with desired properties, such as specific reactivity profiles or biological activities.

The synergy between AI and experimental chemistry holds immense promise for advancing the chemistry of this and other complex molecules.

Design and Synthesis of Structurally Diversified Analogues and Derivatives with Unique Reactivity Profiles

The systematic modification of the this compound scaffold can lead to the discovery of new compounds with unique chemical properties and potential applications. Future research should focus on the rational design and synthesis of a diverse library of analogues and derivatives.

Potential avenues for structural diversification include:

Modification of the Cyclohexane (B81311) Ring: Introducing additional substituents, altering the ring size, or incorporating heteroatoms into the cyclohexane ring can significantly impact the molecule's conformation and reactivity.

Variation of the Halogen: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) would modulate the reactivity of the C-X bond and could lead to new synthetic transformations.

Derivatization of the Carbonyl Group: Transforming the ketone into other functional groups, such as alcohols, imines, or oximes, would provide access to a wide range of new compounds with diverse chemical properties.

The exploration of the chemical space around this compound is likely to yield a wealth of new chemical entities with interesting and potentially useful reactivity profiles.

Q & A

Q. Methodological

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (potential irritant).
  • Storage : In airtight, light-resistant containers under inert atmosphere (N₂/Ar) to prevent degradation.
  • Waste Disposal : Halogenated waste streams, complying with EPA/REACH guidelines. Neutralization (e.g., with NaHCO₃) is advised before disposal .

How can researchers assess the bioactivity potential of this compound?

Q. Advanced

  • Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare to ampicillin/clotrimazole controls.
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate IC₅₀ values.
  • Mechanistic Studies : Molecular docking to identify protein targets (e.g., cytochrome P450 enzymes) or ROS generation assays to probe oxidative stress pathways .

How does steric hindrance from the 2,2-dimethyl groups affect reactivity?

Q. Advanced

  • Kinetic vs. Thermodynamic Control : Bulky substituents favor less sterically hindered transition states. For example, nucleophilic attacks at the ketone may proceed slower due to hindered access.
  • Conformational Analysis : Chair conformations place dimethyl groups in equatorial positions, shielding the β-hydrogens and altering elimination/addition pathways.
  • Crystallographic Data : X-ray structures reveal bond angle distortions (e.g., C-Cl bond elongation) due to steric strain .

What analytical methods quantify trace impurities in synthesized batches?

Q. Methodological

  • HPLC-PDA : Reverse-phase C18 columns (MeCN/H₂O gradient) detect chlorinated byproducts (e.g., dichlorinated isomers).
  • Headspace GC-MS : Identifies volatile impurities (e.g., residual solvents like cyclohexane).
  • Elemental Analysis : Verify Cl content (theoretical: 20.3%) to assess purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.